molecular formula C20H30O B12000185 1-(4-(4-Hexylcyclohexyl)phenyl)ethanone

1-(4-(4-Hexylcyclohexyl)phenyl)ethanone

Cat. No.: B12000185
M. Wt: 286.5 g/mol
InChI Key: DKAKLHIRFLSCRQ-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[4-(4-hexylcyclohexyl)phenyl]ethanone typically involves the Friedel-Crafts acylation reaction. This reaction is carried out by reacting 4-(4-hexylcyclohexyl)benzene with acetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction conditions generally include:

    Temperature: 0-5°C initially, then gradually increased to room temperature.

    Solvent: Anhydrous dichloromethane or chloroform.

    Reaction Time: Several hours, typically 4-6 hours.

Industrial Production Methods

In an industrial setting, the production of 1-[4-(4-hexylcyclohexyl)phenyl]ethanone can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions and improved yield. The process involves:

    Continuous feeding of reactants: 4-(4-hexylcyclohexyl)benzene and acetyl chloride.

    Catalyst: Aluminum chloride in a fixed-bed reactor.

    Temperature Control: Maintaining optimal temperature throughout the reaction.

    Purification: The product is purified using distillation or recrystallization techniques.

Chemical Reactions Analysis

Types of Reactions

1-[4-(4-hexylcyclohexyl)phenyl]ethanone undergoes various types of chemical reactions, including:

    Oxidation: The ethanone group can be oxidized to form a carboxylic acid.

    Reduction: The ethanone group can be reduced to form an alcohol.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous conditions.

    Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst.

Major Products Formed

    Oxidation: 1-[4-(4-hexylcyclohexyl)phenyl]acetic acid.

    Reduction: 1-[4-(4-hexylcyclohexyl)phenyl]ethanol.

    Substitution: Various halogenated derivatives depending on the substituent used.

Scientific Research Applications

1-[4-(4-hexylcyclohexyl)phenyl]ethanone has several applications in scientific research, including:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential effects on cellular processes and signaling pathways.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials and chemical products.

Mechanism of Action

The mechanism of action of 1-[4-(4-hexylcyclohexyl)phenyl]ethanone involves its interaction with specific molecular targets and pathways. The compound is known to:

    Bind to receptors: It may interact with certain receptors on the cell surface, modulating their activity.

    Affect signaling pathways: It can influence intracellular signaling pathways, leading to changes in cellular functions.

    Enzyme inhibition: It may inhibit specific enzymes, altering metabolic processes.

Comparison with Similar Compounds

1-[4-(4-hexylcyclohexyl)phenyl]ethanone can be compared with other similar compounds, such as:

    1-[4-(4-butylcyclohexyl)phenyl]ethanone: Similar structure but with a butyl group instead of a hexyl group.

    1-[4-(4-octylcyclohexyl)phenyl]ethanone: Similar structure but with an octyl group instead of a hexyl group.

Properties

Molecular Formula

C20H30O

Molecular Weight

286.5 g/mol

IUPAC Name

1-[4-(4-hexylcyclohexyl)phenyl]ethanone

InChI

InChI=1S/C20H30O/c1-3-4-5-6-7-17-8-10-19(11-9-17)20-14-12-18(13-15-20)16(2)21/h12-15,17,19H,3-11H2,1-2H3

InChI Key

DKAKLHIRFLSCRQ-UHFFFAOYSA-N

Canonical SMILES

CCCCCCC1CCC(CC1)C2=CC=C(C=C2)C(=O)C

Origin of Product

United States

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